molecular formula C13H15NO2S B1259760 Penimide B

Penimide B

Cat. No.: B1259760
M. Wt: 249.33 g/mol
InChI Key: OWYIACNBEZFCBT-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penimide B is a naturally occurring N-alkylamide (NAA) isolated from Glycosmis chlorosperma . Structurally, it was initially misclassified as a cinnamide derivative but was later revised to an amide of 3-(methylthio)-propenoic acid after synthetic and spectroscopic analysis . This revision clarified the positions of the methylthio group and aromatic moiety, distinguishing this compound from previously reported analogs. Its molecular structure includes a phenylethyl amine group and a methylthioethyl imide moiety, critical for its bioactivity . This compound belongs to a class of antifungal NAAs, with structural features such as 2E unsaturation and sulfur-containing side chains enhancing its biological potency .

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

(Z)-N-methyl-3-methylsulfanyl-N-(2-phenylacetyl)prop-2-enamide

InChI

InChI=1S/C13H15NO2S/c1-14(12(15)8-9-17-2)13(16)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3/b9-8-

InChI Key

OWYIACNBEZFCBT-HJWRWDBZSA-N

Isomeric SMILES

CN(C(=O)CC1=CC=CC=C1)C(=O)/C=C\SC

Canonical SMILES

CN(C(=O)CC1=CC=CC=C1)C(=O)C=CSC

Synonyms

penimide B

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • Sulfur and Unsaturation : this compound and Penimide A both possess a methylthioethyl imide group and 2E unsaturation, which correlate with high antifungal activity. In contrast, compounds like illukumbins (2Z unsaturation) exhibit reduced potency .
  • Phenylethyl Group : The phenylethyl amine moiety in this compound and Penimide A is essential for antifungal activity. Its absence in artifacts like penangin (300) results in inactivity .
  • Steric Effects : Dehydroninarin B’s all-trans configuration reduces steric hindrance around the amide bond, enhancing its efficacy compared to cis-configured analogs .

Antifungal Activity

This compound’s activity is inferred from structural analogs:

  • Penimide A : Exhibits potent antifungal effects (MIC >4 mM against Cladosporium herbarum), attributed to its methylthioethyl imide and phenylethyl groups .
  • Ninarins : Lower activity (MIC >400 mM) due to methylthiocarbonic acid substitution instead of methylthioethyl imide .
  • Illukumbins and Sinarhins : Moderate activity (MIC 40–130 mM) linked to methylthioethyl amine and 2Z unsaturation .

Research Implications and Gaps

  • Future studies should quantify its activity relative to Penimide A .
  • Structure-Activity Relationships (SAR) : The 2E unsaturation and sulfur placement are critical for potency, but the role of stereochemistry (e.g., E vs. Z isomers) warrants further exploration .
  • Synthetic Accessibility : Revised structures of this compound and related compounds highlight the need for robust synthetic protocols to avoid artifacts during extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Penimide B
Reactant of Route 2
Penimide B

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